9,10-Dihydroxy-12,13-epoxyoctadecanoate

CAS No.:

Cat. No.: VC1862662

Molecular Formula: C18H34O5

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H34O5 |

|---|---|

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | 9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid |

| Standard InChI | InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |

| Standard InChI Key | ZOMBDDWLMOSVKT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O |

Introduction

Chemical Structure and Properties

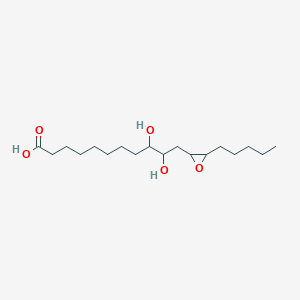

9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid derived from octadecanoic acid, featuring two hydroxyl groups at positions 9 and 10, and an epoxide functional group at positions 12 and 13 of the carbon chain. This unique combination of functional groups contributes to its distinct chemical properties and reactivity patterns.

Basic Chemical Information

The compound has a molecular formula of C18H34O5 with a molecular weight of 330.5 g/mol . It is also known by several synonyms, including 9,10-dihydroxy-12,13-epoxyoctadecanoic acid and iota,theta-dihydroxy-3-pentyl-2-oxiraneundecanoic acid . Its IUPAC name is 9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid, providing a systematic designation of its structure.

Chemical Identifiers

The compound is registered in various chemical databases, facilitating its identification and cross-referencing in scientific literature. The table below summarizes the key chemical identifiers associated with 9,10-Dihydroxy-12,13-epoxyoctadecanoate:

| Identifier Type | Value |

|---|---|

| PubChem CID | 11954063 |

| CAS Number | 127105-40-2 |

| CHEBI ID | CHEBI:34503 |

| Standard InChI | InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |

| Standard InChIKey | ZOMBDDWLMOSVKT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O |

The structural characteristics of 9,10-Dihydroxy-12,13-epoxyoctadecanoate are defined by its carbon backbone with strategically positioned functional groups that contribute to its biochemical properties and interactions .

Biological Activities and Functions

Research into 9,10-Dihydroxy-12,13-epoxyoctadecanoate has revealed several potential biological activities, although much of the current understanding is still emerging. This compound belongs to a class of molecules derived from fatty acid metabolism, which often play significant roles in various physiological processes.

Relationship to Fatty Acid Metabolism

Understanding 9,10-Dihydroxy-12,13-epoxyoctadecanoate requires contextualizing it within broader fatty acid metabolism pathways. Although the search results don't provide direct information about the specific roles of this compound, related compounds derived from linoleic acid metabolism, such as EpOMEs and DiHOMEs, have been extensively studied for their biological activities .

Cytochrome P450 enzymes are involved in the metabolism of fatty acids, including the formation of epoxide-containing compounds. The primary CYP isoforms responsible for these conversions include CYP2J2, CYP2C8, and CYP2C9, although other inducible isoforms may also contribute to these metabolic pathways .

Related Compounds and Comparative Analysis

9,10-Dihydroxy-12,13-epoxyoctadecanoate shares structural similarities with other fatty acid derivatives, particularly those resulting from the metabolism of linoleic acid. A comparative analysis with these related compounds can provide insights into its potential biological functions.

Comparison with EpOMEs and DiHOMEs

Linoleic acid metabolites such as 9,10-epoxyoctadecenoic acid (9,10-EpOME), 12,13-epoxyoctadecenoic acid (12,13-EpOME), 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) have been studied for their roles in various physiological and pathological processes . These compounds differ from 9,10-Dihydroxy-12,13-epoxyoctadecanoate in their specific arrangement of functional groups, resulting in distinct biological activities.

Biological Activities of Related Compounds

The table below summarizes some key biological activities observed with related fatty acid metabolites, which may provide insights into potential functions of 9,10-Dihydroxy-12,13-epoxyoctadecanoate:

| Function | Model | Related Compound | Key Findings | Mechanism |

|---|---|---|---|---|

| Inflammation | Endothelial cells | 9,10-EpOME and 9,10-DiHOME | Induced oxidative stress | Activated NF-κB and AP-1 transcription factors |

| Immune response | Human neutrophils | 9,10-EpOME and 9,10-DiHOME | Induced chemotaxis of neutrophils | Pathway different from fMLP |

| Endocrine Disruption | Adult rats | 9,10- and 12,13-DiHOME | Disrupted estrous cycle in females | Proposed modulation of prolactin release |

| Mitogenesis | MCF-7 cells | 9,10- and 12,13-DiHOME | Stimulated cell proliferation | Mechanisms not involving estrogen receptor |

| Pain perception | Mice | 12,13-DiHOME | Increased calcium flux in sensory neurons | Activated PKC through TRPV1 |

| BAT Activation | Humans | 12,13-DiHOME | Increased by cold exposure, negatively correlated with BMI | Involved in metabolic regulation |

While these activities are associated with related compounds, they suggest potential areas for investigation regarding the biological functions of 9,10-Dihydroxy-12,13-epoxyoctadecanoate .

Synthesis Methods

Several methods have been developed for synthesizing 9,10-Dihydroxy-12,13-epoxyoctadecanoate, encompassing both chemical and biological approaches. These synthesis methods are crucial for producing sufficient quantities of the compound for research and applications.

Chemical Synthesis

Chemical synthesis pathways typically involve the selective oxidation and epoxidation of precursor fatty acids. The specific reactions may include:

-

Epoxidation of unsaturated fatty acids at positions 12-13

-

Hydroxylation at positions 9-10

-

Protection and deprotection steps to ensure selectivity

These synthetic approaches allow for the controlled production of 9,10-Dihydroxy-12,13-epoxyoctadecanoate with high purity for research applications.

Biological Synthesis

Biological synthesis may involve enzymatic conversions using isolated enzymes or engineered microbial systems. Cytochrome P450 enzymes, particularly CYP2J2, CYP2C8, and CYP2C9, are known to catalyze similar reactions in the metabolism of fatty acids, suggesting potential enzymatic routes for the synthesis of 9,10-Dihydroxy-12,13-epoxyoctadecanoate .

Research Applications

9,10-Dihydroxy-12,13-epoxyoctadecanoate has several potential research applications across different fields, reflecting its unique chemical properties and biological activities.

Biochemical Research

In biochemical research, 9,10-Dihydroxy-12,13-epoxyoctadecanoate serves as a model compound for studying fatty acid metabolism and the biological effects of hydroxylated and epoxidated fatty acids. Its distinct structure makes it valuable for investigating structure-activity relationships and biochemical mechanisms involving these functional groups.

Pharmacological Studies

The potential anticancer properties of 9,10-Dihydroxy-12,13-epoxyoctadecanoate suggest applications in pharmacological research aimed at developing novel therapeutic approaches. Understanding its mechanisms of action and interactions with cellular targets could inform drug discovery efforts targeting cancer and other diseases.

Metabolomics Research

The identification of 9,10-Dihydroxy-12,13-epoxyoctadecanoate and related compounds in metabolomic studies highlights their importance as biomarkers in various physiological and pathological conditions. For instance, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DHOME), a related compound, has been identified as a metabolite in ryegrass exposed to cadmium and polycyclic aromatic hydrocarbons, suggesting potential applications in environmental monitoring and toxicology .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of 9,10-Dihydroxy-12,13-epoxyoctadecanoate in biological samples require sophisticated analytical techniques. These methods are essential for studying its distribution, metabolism, and biological effects.

Chromatographic Techniques

Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used for the separation and detection of fatty acid metabolites, including 9,10-Dihydroxy-12,13-epoxyoctadecanoate. These techniques provide high sensitivity and specificity, allowing for the identification and quantification of the compound in complex biological matrices.

Mass Spectrometric Analysis

Mass spectrometry is a powerful tool for the structural characterization of 9,10-Dihydroxy-12,13-epoxyoctadecanoate. The compound's molecular weight (330.5 g/mol) and fragmentation pattern can be used for its identification in biological samples . Advanced techniques such as tandem mass spectrometry (MS/MS) provide additional structural information, enhancing the accuracy of identification.

Future Research Directions

Despite the current knowledge about 9,10-Dihydroxy-12,13-epoxyoctadecanoate, several areas warrant further investigation to fully understand its biological significance and potential applications.

Elucidation of Biological Mechanisms

Future research should focus on elucidating the specific mechanisms underlying the biological activities of 9,10-Dihydroxy-12,13-epoxyoctadecanoate, particularly its potential anticancer properties. This may involve identifying cellular targets, signaling pathways, and molecular interactions associated with its effects.

Exploration of Therapeutic Applications

The potential anticancer properties of 9,10-Dihydroxy-12,13-epoxyoctadecanoate suggest opportunities for its development as a therapeutic agent or as a lead compound for drug discovery. Further studies are needed to evaluate its efficacy, safety, and pharmacokinetic properties in relevant disease models.

Development of Improved Synthesis Methods

Advancing synthetic methods for 9,10-Dihydroxy-12,13-epoxyoctadecanoate would facilitate its production for research and potential commercial applications. This may involve optimizing chemical synthesis routes or developing enzymatic approaches for more efficient and environmentally friendly production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume